molecular formula C13H10BrNO4S B2519709 3-[(4-Bromophenyl)sulfamoyl]benzoic acid CAS No. 300667-30-5

3-[(4-Bromophenyl)sulfamoyl]benzoic acid

Cat. No.: B2519709
CAS No.: 300667-30-5
M. Wt: 356.19
InChI Key: FSENLNZWRUKHDI-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfamoyl]benzoic acid is a sulfonamide derivative characterized by a benzoic acid core substituted with a sulfamoyl group at the 3-position and a 4-bromophenyl moiety. Its synthesis typically involves Friedel–Crafts sulfonylation of bromobenzene with tosyl chloride, followed by oxidation and subsequent functionalization . The compound serves as a key intermediate for synthesizing bioactive derivatives, such as oxadiazole-carboxamides, through reactions like Schotten–Baumann acylation and cyclodehydration . Spectroscopic characterization (e.g., NMR, UV-Vis) confirms its structural integrity, with distinct signals corresponding to the bromophenyl and sulfamoyl groups .

Properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSENLNZWRUKHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromophenyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonamide and 3-carboxybenzoyl chloride.

    Reaction: The 4-bromobenzenesulfonamide is reacted with 3-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure 3-[(4-Bromophenyl)sulfamoyl]benzoic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Bromophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Sulfoxides or sulfones.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

3-[(4-Bromophenyl)sulfamoyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the sulfamoyl and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl Acidity: Acidic sulfamoyl derivatives (e.g., furosemide) exhibit moderate potency, while non-acidic variants (e.g., azosemide) achieve higher activity due to improved membrane permeability .

Biological Activity

3-[(4-Bromophenyl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H10BrNO4S
  • Molecular Weight : 356.19 g/mol
  • Physical Form : Powder
  • Topological Polar Surface Area (TPSA) : A critical descriptor for drug interaction, influencing bioavailability and permeability.

3-[(4-Bromophenyl)sulfamoyl]benzoic acid belongs to the class of sulfamoyl benzoic acid derivatives, which are known to interact with various enzymes and receptors in biological systems.

  • Target Enzymes : The compound can act as an inhibitor or activator of specific enzymes, impacting several biochemical pathways.
  • Biochemical Pathways : It influences pathways related to inflammation, antimicrobial activity, and potentially cancer treatment.

Antimicrobial Properties

Research has demonstrated that 3-[(4-Bromophenyl)sulfamoyl]benzoic acid exhibits promising antimicrobial activity against various bacterial strains:

  • Gram-positive Bacteria : Moderate activity observed against strains such as Staphylococcus aureus and Enterococcus faecium.
  • Antibiofilm Activity : The compound has shown the ability to inhibit biofilm formation at concentrations around 125 µg/mL, indicating potential use in treating biofilm-associated infections .

Cytotoxicity Studies

In vitro studies assessing cytotoxic effects on non-cancerous cells indicate that the compound exhibits lower toxicity compared to traditional chemotherapeutics. This suggests a favorable safety profile for further development:

  • Toxicity to Aquatic Life : Evaluated using the Daphnia magna assay, results indicated moderate toxicity levels .

Synthesis and Evaluation

The synthesis of 3-[(4-Bromophenyl)sulfamoyl]benzoic acid typically involves reacting 4-bromobenzenesulfonamide with 3-carboxybenzoyl chloride under controlled conditions. The resulting product is purified through recrystallization or chromatography.

Comparative Studies

A comparative analysis with similar compounds reveals unique properties:

CompoundAntimicrobial ActivityToxicity LevelUnique Features
3-[(4-Bromophenyl)sulfamoyl]benzoic acidModerate against Gram-positive bacteriaModerateContains both sulfamoyl and benzoic acid moieties
4-BromobenzenesulfonamideLow to moderateHighLacks benzoic acid structure
3-CarboxybenzenesulfonamideLowModerateLacks bromophenyl group

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